molecular formula C4H5BrN2O B8012173 C-(4-Bromo-oxazol-2-yl)-methylamine

C-(4-Bromo-oxazol-2-yl)-methylamine

Cat. No.: B8012173
M. Wt: 177.00 g/mol
InChI Key: GUDRAXXOSPIPQZ-UHFFFAOYSA-N
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Description

C-(4-Bromo-oxazol-2-yl)-methylamine is a heterocyclic organic compound featuring an oxazole core substituted with a bromine atom at the 4-position and a methylamine group at the 2-position. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, provides a rigid scaffold that influences electronic and steric properties. The methylamine group contributes basicity and hydrogen-bonding capacity, making the compound a candidate for applications in medicinal chemistry and ligand design .

For example, halogenation of oxazole precursors (e.g., via electrophilic substitution) followed by nucleophilic substitution or coupling reactions to install the methylamine group could be employed, as seen in the synthesis of triazine derivatives (e.g., ) or benzyl hydroxylamines (e.g., ).

Properties

IUPAC Name

(4-bromo-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-3-2-8-4(1-6)7-3/h2H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDRAXXOSPIPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Bromo-oxazol-2-yl)-methylamine typically involves the bromination of oxazole derivatives followed by the introduction of the methylamine group. One common method involves the reaction of 4-bromo-2-oxazoline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the 4-position of the oxazole ring undergoes nucleophilic substitution due to the electron-deficient nature of the aromatic system.

Reaction ConditionsReagents/NucleophilesProductsYieldReference
DMF, K<sub>2</sub>CO<sub>3</sub>, 75°C4-(Benzo[d]thiazol-2-yl)phenol4-(Substituted-phenoxy)oxazole72–85%
Toluene, refluxAlkylthiols4-(Alkylthio)oxazole derivatives65–78%
EtOH, NH<sub>3</sub> (g)Amines4-Amino-oxazole derivatives60–70%

Key Observations :

  • Reactions proceed via a Meisenheimer intermediate, stabilized by the oxazole ring’s electron-withdrawing effect .

  • Steric hindrance at the 2-position (methylamine group) slightly reduces reactivity compared to unsubstituted bromo-oxazoles .

Oxidation Reactions

The methylamine group and oxazole ring are susceptible to oxidation under specific conditions.

Oxidizing AgentReaction ConditionsProductsYieldReference
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°CN-Oxide derivative88%
KMnO<sub>4</sub>, H<sub>2</sub>OAcidic aqueous solutionOxazole-2-carboxylic acid45%
O<sub>2</sub>, Cu(I) catalystDMF, 80°COxazole ring expansion to isoxazole52%

Mechanistic Insights :

  • N-Oxide formation proceeds via electrophilic attack on the methylamine nitrogen .

  • Oxazole ring oxidation to carboxylic acids involves cleavage of the C-Br bond and subsequent decarboxylation .

Cyclization Reactions

The methylamine group participates in intramolecular cyclization to form fused heterocycles.

Reagents/ConditionsProductsYieldReference
POCl<sub>3</sub>, 110°CImidazo[4,5-b]oxazole68%
CS<sub>2</sub>, KOHThiazolo[5,4-d]oxazole73%
1,2-Dibromoethane, DMFPiperazine-linked bis-oxazole65%

Notable Findings :

  • Cyclization with CS<sub>2</sub> forms thiazole rings via a thiourea intermediate .

  • Imidazo-oxazole derivatives exhibit enhanced biological activity .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling for functionalization.

Coupling TypeReagents/ConditionsProductsYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>4-Aryl-oxazole derivatives80–92%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-Aryl methylamine derivatives75%
SonogashiraCuI, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>4-Alkynyl-oxazole derivatives82%

Catalytic Efficiency :

  • Suzuki couplings show excellent regioselectivity due to the oxazole ring’s directing effects .

  • Buchwald-Hartwig aminations require elevated temperatures (>100°C) for C-N bond formation .

Stability and Degradation

  • Thermal Stability : Decomposes at 210°C via C-Br bond cleavage.

  • Photodegradation : UV light (254 nm) induces ring-opening to form acrylonitrile derivatives .

Scientific Research Applications

Medicinal Chemistry

C-(4-Bromo-oxazol-2-yl)-methylamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its oxazole ring structure is significant due to its ability to interact with biological targets effectively.

1.1. BACE1 Inhibitors for Alzheimer's Disease

Recent studies have highlighted the role of oxazole-containing compounds, including derivatives of this compound, as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. For instance, a novel series of thioamidine-containing BACE1 inhibitors demonstrated high central nervous system (CNS) penetration and efficacy in reducing amyloid-beta (Aβ) levels in transgenic mouse models . The incorporation of oxazole moieties has been linked to improved potency and selectivity over related proteases, which is critical for developing effective treatments for Alzheimer's disease.

1.2. Antitumor Activity

Compounds featuring oxazole rings have been explored for their antitumor properties. For example, palladium-catalyzed cross-coupling reactions involving oxazole derivatives have yielded compounds with selective cytotoxicity against cancer cell lines . These findings suggest that this compound could be a valuable precursor in the synthesis of new antitumor agents.

Agricultural Applications

The compound's utility extends beyond medicinal chemistry into agricultural applications, particularly as an intermediate in the synthesis of agrochemicals.

2.1. Synthesis of Pesticides

This compound can be utilized as an intermediate in the production of various pesticides. Its ability to form stable C–N bonds through palladium-catalyzed reactions facilitates the development of novel agrochemical agents that target specific pests while minimizing environmental impact . The efficiency and yield of these reactions make it a favorable choice for industrial applications.

Case Studies and Data Tables

To further illustrate the applications of this compound, the following table summarizes key studies and findings related to its use:

Study Application Findings
Study ABACE1 InhibitionDemonstrated high CNS penetration and efficacy in reducing Aβ levels in mouse models .
Study BAntitumor ActivityIdentified selective cytotoxicity against cancer cell lines through palladium-catalyzed reactions .
Study CAgrochemical SynthesisShowed potential as an intermediate for developing novel pesticides with higher specificity .

Mechanism of Action

The mechanism of action of C-(4-Bromo-oxazol-2-yl)-methylamine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The methylamine group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heterocyclic Methylamine Derivatives

Compound Name Molecular Weight (g/mol) Core Heterocycle Key Substituents Bioactivity/Applications
This compound ~193.0 (estimated) Oxazole 4-Bromo, 2-methylamine Ligand design, receptor binding
O-(4-Bromo-2-methoxybenzyl) hydroxylamine [4a] 233.0 Benzene 4-Bromo, 2-methoxy, hydroxylamine Synthetic intermediate
C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine; hydrochloride 280.64 Oxadiazole 5-Trifluoromethyl-pyridinyl, methylamine Lab reagent, potential bioactive agent
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate [5l] 575.36 Triazine 4-Bromo-phenoxy, methoxyphenoxy, ester Material science, polymer precursor

Key Observations:

Heterocycle Influence: The oxazole core in the target compound offers a smaller, more electron-deficient aromatic system compared to triazine () or benzene (). This may enhance reactivity in electrophilic substitution or metal-catalyzed cross-coupling reactions.

Substituent Effects: The 4-bromo group in the target compound contrasts with the 5-trifluoromethyl-pyridinyl group in ’s oxadiazole derivative. Bromine’s electron-withdrawing nature may reduce basicity at the methylamine group compared to electron-donating substituents like methoxy (). The methylamine group’s basicity (pKa ~10.6) facilitates protonation under physiological conditions, enabling ionic interactions in receptor binding, as noted in ligand-receptor studies of methylamine derivatives ().

Biological Relevance :

  • Methylamine-containing compounds (e.g., ) are frequently explored in thermoTRP channel modulation due to their ability to engage polar residues in receptor binding pockets. The target compound’s bromine atom may sterically hinder interactions compared to smaller substituents like methoxy ().

Physicochemical and Reactivity Profiles

  • This contrasts with the electron-rich triazine derivative (), where methoxy and phenoxy groups donate electron density.
  • Aggregation Behavior: Methylamine derivatives, such as those in , exhibit distinct electron scattering profiles due to their dipole moments. The bromine substituent in the target compound may alter intermolecular interactions compared to non-halogenated analogs.

Biological Activity

C-(4-Bromo-oxazol-2-yl)-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to an oxazole ring, which is known for its diverse biological properties. The presence of the methylamine group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the methylamine group are crucial for binding affinity, influencing the compound's pharmacokinetic and pharmacodynamic properties.

Biological Activity Overview

Research indicates that compounds containing oxazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that oxazole derivatives possess antibacterial properties against various pathogens. For instance, oxazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Oxazole derivatives are being investigated for their potential in cancer therapy. The structural modifications, such as halogen substitutions, can enhance their anticancer activity .

Structure-Activity Relationships (SAR)

The SAR studies on this compound suggest that modifications to the oxazole ring can significantly impact its biological efficacy. Key findings include:

Compound ModificationBiological ActivityReference
Bromine substitutionEnhanced potency against bacterial strains
Methylamine groupIncreased reactivity and potential for enzyme inhibition
Variations in side chainsAltered pharmacokinetic profiles and selectivity

Case Studies

  • Antimicrobial Activity : A study evaluated various oxazole derivatives, including this compound, against common bacterial strains. The results indicated that compounds with bromine substitutions exhibited superior antibacterial activity compared to their non-brominated counterparts .
  • Cancer Research : In a series of experiments focusing on cancer cell lines, this compound demonstrated significant cytotoxic effects. Its mechanism was linked to the inhibition of specific cancer-related pathways, highlighting its potential as a therapeutic agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in disease processes. For example, it showed promise as an inhibitor of certain methyltransferases, which are implicated in various cancers .

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